7/'-methoxy NABUTIE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-methoxy NABUTIE involves several steps, starting with the preparation of the indole and naphthalene moieties. The indole ring is typically synthesized through cyclization reactions involving aniline derivatives. The naphthalene moiety is introduced through Friedel-Crafts acylation reactions. The final step involves coupling the indole and naphthalene units under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of 7’-methoxy NABUTIE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures carefully controlled to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: 7’-Methoxy NABUTIE undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
7’-Methoxy NABUTIE is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
The mechanism of action of 7’-methoxy NABUTIE involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, 7’-methoxy NABUTIE modulates the release of neurotransmitters, leading to its observed effects .
Molecular Targets and Pathways:
CB1 Receptors: Predominantly found in the central nervous system, involved in the regulation of pain, mood, and appetite.
CB2 Receptors: Mainly located in the immune system, associated with anti-inflammatory and immunomodulatory effects.
Comparison with Similar Compounds
7’-Methoxy NABUTIE is unique among synthetic cannabinoids due to its specific chemical structure and binding affinity for cannabinoid receptors. Similar compounds include:
JWH-018: Another synthetic cannabinoid with a different chemical structure but similar effects.
AM-2201: Known for its high potency and strong binding affinity for CB1 receptors.
HU-210: A synthetic cannabinoid with a longer duration of action compared to 7’-methoxy NABUTIE.
Properties
IUPAC Name |
1-(1-butyl-7-methoxyindol-3-yl)-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-15-26-17-22(21-13-8-14-24(28-2)25(21)26)23(27)16-19-11-7-10-18-9-5-6-12-20(18)19/h5-14,17H,3-4,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKYOIGTEGFYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C(=CC=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345217 |
Source
|
Record name | 7'-Methoxy NABUTIE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438278-55-7 |
Source
|
Record name | 7'-Methoxy NABUTIE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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